molecular formula C6H10O3 B018694 Ethyl acetoacetate-4-13C CAS No. 100548-44-5

Ethyl acetoacetate-4-13C

Cat. No. B018694
M. Wt: 131.13 g/mol
InChI Key: XYIBRDXRRQCHLP-VQEHIDDOSA-N
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Patent
US03941841

Procedure details

A mixture of 2.6 kg. of methyl acetoacetate, 2.75 kg. of mesityl oxide, 400 g. of zinc chloride, 2 l. of heptane, and 2 l. of benzene was refluxed for 5 days. The water formed during the reaction was azeotropically distilled off and collected in a separator. A brown oily product remained in the flask. The oily product was then washed with water, sodium bicarbonate solution, and again with water. The oil which remained after washing was dried over calcium chloride and the heptane-benzene solvent removed under vacuum. The remaining oil was distilled under high vacuum over a packed column. From the distillation there was obtained first a forecut of unreacted ethyl acetoacetate and mesityl oxide, a second fraction of isophorone by product and finally crude 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester with a boiling range of 95°-104° at 0.4-0.6 mm.Hg. This crude material was utilized for all experiments without further purification. Pure 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester was obtained by chromatographic separation on silica gel G (finely divided powdered Silica containing trace amounts of calcium sulfate), using petroleum ether and ethyl ether in a volume ratio of 7 to 3.
Quantity
0 (± 1) mol
Type
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Reaction Step One
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Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[O:9]=[C:10]([CH:12]=[C:13]([CH3:15])[CH3:14])[CH3:11].CCCCCCC.C1C=CC=CC=1>[Cl-].[Zn+2].[Cl-].O>[C:1]([O:7][CH2:8][CH3:10])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[O:9]=[C:10]([CH:12]=[C:13]([CH3:15])[CH3:14])[CH3:11] |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Step Two
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Quantity
0 (± 1) mol
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Smiles
O=C(C)C=C(C)C
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Smiles
CCCCCCC
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Smiles
[Cl-].[Zn+2].[Cl-]
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Smiles
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Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 2.6 kg
DISTILLATION
Type
DISTILLATION
Details
was azeotropically distilled off
CUSTOM
Type
CUSTOM
Details
collected in a separator
WASH
Type
WASH
Details
The oily product was then washed with water, sodium bicarbonate solution
WASH
Type
WASH
Details
after washing
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over calcium chloride
CUSTOM
Type
CUSTOM
Details
the heptane-benzene solvent removed under vacuum
DISTILLATION
Type
DISTILLATION
Details
The remaining oil was distilled under high vacuum over a packed column
DISTILLATION
Type
DISTILLATION
Details
From the distillation there

Outcomes

Product
Name
Type
product
Smiles
C(CC(=O)C)(=O)OCC
Name
Type
product
Smiles
O=C(C)C=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03941841

Procedure details

A mixture of 2.6 kg. of methyl acetoacetate, 2.75 kg. of mesityl oxide, 400 g. of zinc chloride, 2 l. of heptane, and 2 l. of benzene was refluxed for 5 days. The water formed during the reaction was azeotropically distilled off and collected in a separator. A brown oily product remained in the flask. The oily product was then washed with water, sodium bicarbonate solution, and again with water. The oil which remained after washing was dried over calcium chloride and the heptane-benzene solvent removed under vacuum. The remaining oil was distilled under high vacuum over a packed column. From the distillation there was obtained first a forecut of unreacted ethyl acetoacetate and mesityl oxide, a second fraction of isophorone by product and finally crude 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester with a boiling range of 95°-104° at 0.4-0.6 mm.Hg. This crude material was utilized for all experiments without further purification. Pure 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester was obtained by chromatographic separation on silica gel G (finely divided powdered Silica containing trace amounts of calcium sulfate), using petroleum ether and ethyl ether in a volume ratio of 7 to 3.
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0 (± 1) mol
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reactant
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Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[O:9]=[C:10]([CH:12]=[C:13]([CH3:15])[CH3:14])[CH3:11].CCCCCCC.C1C=CC=CC=1>[Cl-].[Zn+2].[Cl-].O>[C:1]([O:7][CH2:8][CH3:10])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[O:9]=[C:10]([CH:12]=[C:13]([CH3:15])[CH3:14])[CH3:11] |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Step Two
Name
Quantity
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Type
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Smiles
O=C(C)C=C(C)C
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Smiles
CCCCCCC
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Smiles
[Cl-].[Zn+2].[Cl-]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 2.6 kg
DISTILLATION
Type
DISTILLATION
Details
was azeotropically distilled off
CUSTOM
Type
CUSTOM
Details
collected in a separator
WASH
Type
WASH
Details
The oily product was then washed with water, sodium bicarbonate solution
WASH
Type
WASH
Details
after washing
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over calcium chloride
CUSTOM
Type
CUSTOM
Details
the heptane-benzene solvent removed under vacuum
DISTILLATION
Type
DISTILLATION
Details
The remaining oil was distilled under high vacuum over a packed column
DISTILLATION
Type
DISTILLATION
Details
From the distillation there

Outcomes

Product
Name
Type
product
Smiles
C(CC(=O)C)(=O)OCC
Name
Type
product
Smiles
O=C(C)C=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03941841

Procedure details

A mixture of 2.6 kg. of methyl acetoacetate, 2.75 kg. of mesityl oxide, 400 g. of zinc chloride, 2 l. of heptane, and 2 l. of benzene was refluxed for 5 days. The water formed during the reaction was azeotropically distilled off and collected in a separator. A brown oily product remained in the flask. The oily product was then washed with water, sodium bicarbonate solution, and again with water. The oil which remained after washing was dried over calcium chloride and the heptane-benzene solvent removed under vacuum. The remaining oil was distilled under high vacuum over a packed column. From the distillation there was obtained first a forecut of unreacted ethyl acetoacetate and mesityl oxide, a second fraction of isophorone by product and finally crude 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester with a boiling range of 95°-104° at 0.4-0.6 mm.Hg. This crude material was utilized for all experiments without further purification. Pure 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester was obtained by chromatographic separation on silica gel G (finely divided powdered Silica containing trace amounts of calcium sulfate), using petroleum ether and ethyl ether in a volume ratio of 7 to 3.
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0 (± 1) mol
Type
reactant
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Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[O:9]=[C:10]([CH:12]=[C:13]([CH3:15])[CH3:14])[CH3:11].CCCCCCC.C1C=CC=CC=1>[Cl-].[Zn+2].[Cl-].O>[C:1]([O:7][CH2:8][CH3:10])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[O:9]=[C:10]([CH:12]=[C:13]([CH3:15])[CH3:14])[CH3:11] |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
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Smiles
O=C(C)C=C(C)C
Step Three
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Smiles
CCCCCCC
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Smiles
C1=CC=CC=C1
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catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 2.6 kg
DISTILLATION
Type
DISTILLATION
Details
was azeotropically distilled off
CUSTOM
Type
CUSTOM
Details
collected in a separator
WASH
Type
WASH
Details
The oily product was then washed with water, sodium bicarbonate solution
WASH
Type
WASH
Details
after washing
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over calcium chloride
CUSTOM
Type
CUSTOM
Details
the heptane-benzene solvent removed under vacuum
DISTILLATION
Type
DISTILLATION
Details
The remaining oil was distilled under high vacuum over a packed column
DISTILLATION
Type
DISTILLATION
Details
From the distillation there

Outcomes

Product
Name
Type
product
Smiles
C(CC(=O)C)(=O)OCC
Name
Type
product
Smiles
O=C(C)C=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03941841

Procedure details

A mixture of 2.6 kg. of methyl acetoacetate, 2.75 kg. of mesityl oxide, 400 g. of zinc chloride, 2 l. of heptane, and 2 l. of benzene was refluxed for 5 days. The water formed during the reaction was azeotropically distilled off and collected in a separator. A brown oily product remained in the flask. The oily product was then washed with water, sodium bicarbonate solution, and again with water. The oil which remained after washing was dried over calcium chloride and the heptane-benzene solvent removed under vacuum. The remaining oil was distilled under high vacuum over a packed column. From the distillation there was obtained first a forecut of unreacted ethyl acetoacetate and mesityl oxide, a second fraction of isophorone by product and finally crude 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester with a boiling range of 95°-104° at 0.4-0.6 mm.Hg. This crude material was utilized for all experiments without further purification. Pure 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester was obtained by chromatographic separation on silica gel G (finely divided powdered Silica containing trace amounts of calcium sulfate), using petroleum ether and ethyl ether in a volume ratio of 7 to 3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[O:9]=[C:10]([CH:12]=[C:13]([CH3:15])[CH3:14])[CH3:11].CCCCCCC.C1C=CC=CC=1>[Cl-].[Zn+2].[Cl-].O>[C:1]([O:7][CH2:8][CH3:10])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[O:9]=[C:10]([CH:12]=[C:13]([CH3:15])[CH3:14])[CH3:11] |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
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Smiles
O=C(C)C=C(C)C
Step Three
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Smiles
CCCCCCC
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Type
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Smiles
[Cl-].[Zn+2].[Cl-]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 2.6 kg
DISTILLATION
Type
DISTILLATION
Details
was azeotropically distilled off
CUSTOM
Type
CUSTOM
Details
collected in a separator
WASH
Type
WASH
Details
The oily product was then washed with water, sodium bicarbonate solution
WASH
Type
WASH
Details
after washing
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over calcium chloride
CUSTOM
Type
CUSTOM
Details
the heptane-benzene solvent removed under vacuum
DISTILLATION
Type
DISTILLATION
Details
The remaining oil was distilled under high vacuum over a packed column
DISTILLATION
Type
DISTILLATION
Details
From the distillation there

Outcomes

Product
Name
Type
product
Smiles
C(CC(=O)C)(=O)OCC
Name
Type
product
Smiles
O=C(C)C=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03941841

Procedure details

A mixture of 2.6 kg. of methyl acetoacetate, 2.75 kg. of mesityl oxide, 400 g. of zinc chloride, 2 l. of heptane, and 2 l. of benzene was refluxed for 5 days. The water formed during the reaction was azeotropically distilled off and collected in a separator. A brown oily product remained in the flask. The oily product was then washed with water, sodium bicarbonate solution, and again with water. The oil which remained after washing was dried over calcium chloride and the heptane-benzene solvent removed under vacuum. The remaining oil was distilled under high vacuum over a packed column. From the distillation there was obtained first a forecut of unreacted ethyl acetoacetate and mesityl oxide, a second fraction of isophorone by product and finally crude 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester with a boiling range of 95°-104° at 0.4-0.6 mm.Hg. This crude material was utilized for all experiments without further purification. Pure 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester was obtained by chromatographic separation on silica gel G (finely divided powdered Silica containing trace amounts of calcium sulfate), using petroleum ether and ethyl ether in a volume ratio of 7 to 3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
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Type
reactant
Reaction Step Three
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Type
reactant
Reaction Step Four
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Reaction Step Five
Name
Quantity
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Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[O:9]=[C:10]([CH:12]=[C:13]([CH3:15])[CH3:14])[CH3:11].CCCCCCC.C1C=CC=CC=1>[Cl-].[Zn+2].[Cl-].O>[C:1]([O:7][CH2:8][CH3:10])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[O:9]=[C:10]([CH:12]=[C:13]([CH3:15])[CH3:14])[CH3:11] |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(C)C=C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
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Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 2.6 kg
DISTILLATION
Type
DISTILLATION
Details
was azeotropically distilled off
CUSTOM
Type
CUSTOM
Details
collected in a separator
WASH
Type
WASH
Details
The oily product was then washed with water, sodium bicarbonate solution
WASH
Type
WASH
Details
after washing
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over calcium chloride
CUSTOM
Type
CUSTOM
Details
the heptane-benzene solvent removed under vacuum
DISTILLATION
Type
DISTILLATION
Details
The remaining oil was distilled under high vacuum over a packed column
DISTILLATION
Type
DISTILLATION
Details
From the distillation there

Outcomes

Product
Name
Type
product
Smiles
C(CC(=O)C)(=O)OCC
Name
Type
product
Smiles
O=C(C)C=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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